molecular formula C25H23N5O5S2 B2948131 ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 307510-84-5

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2948131
CAS RN: 307510-84-5
M. Wt: 537.61
InChI Key: CUQGCXMDHDAWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C25H23N5O5S2 and its molecular weight is 537.61. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Tautomeric Studies and Synthetic Pathways : The study of tautomeric structures and synthetic modifications of similar thiazole derivatives has contributed to understanding their chemical behavior and potential for creating novel compounds. For example, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exhibits tautomeric behavior and serves as a precursor in synthesizing diverse derivatives through various chemical reactions (Carrington et al., 1972).

  • Antimicrobial and Antiparasitic Studies : Derivatives similar to the specified compound have been investigated for antimicrobial activities, showcasing the potential for pharmaceutical applications. For instance, certain thiazole derivatives have demonstrated significant activity against strains of bacteria and fungi, indicating their utility in developing new antimicrobial agents (Desai et al., 2019).

  • Material Science and Photophysical Properties : Research into the photophysical properties of thiazole derivatives, including their fluorescence and singlet oxygen activation capabilities, points to applications in material science and as sensitizers in photo-oxidation processes. The study of ethyl 2-arylthiazole-5-carboxylates, for example, reveals insights into their potential use in creating materials with specific photophysical characteristics (Amati et al., 2010).

  • Synthetic Methodologies for Key Intermediates : The optimization of synthetic methodologies for key intermediates related to the specified compound, like ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is crucial for the synthesis of complex pharmaceuticals. This research underscores the importance of efficient synthetic routes for industrial preparation and the creation of novel therapeutic agents (Shaojie, 2010).

properties

IUPAC Name

ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5S2/c1-2-35-24(32)22-21(18-8-4-3-5-9-18)28-25(36-22)29-23(31)19-10-12-20(13-11-19)37(33,34)30(16-6-14-26)17-7-15-27/h3-5,8-13H,2,6-7,16-17H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGCXMDHDAWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

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